m-(Isopropylamino)fenol

Descripción general

Descripción

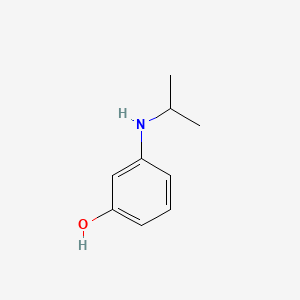

m-(Isopropylamino)phenol: is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an isopropylamino group at the meta position

Aplicaciones Científicas De Investigación

m-(Isopropylamino)phenol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

m-(Isopropylamino)phenol, also known as 3-(propan-2-ylamino)phenol, is a phenolic compound . Phenolic compounds are known to be active against a wide range of micro-organisms including some fungi and viruses . .

Mode of Action

Phenolic compounds, in general, are known for their antiseptic and disinfectant properties . They interact with proteins and enzymes in the target organisms, disrupting their function and leading to cell death .

Biochemical Pathways

Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly divided into two subgroups, flavonoids and non-flavonoids . The biosynthesis of phenolic compounds involves the shikimate pathway . .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .

Result of Action

Phenolic compounds are known for their antiseptic and disinfectant properties . They can disrupt the function of proteins and enzymes in the target organisms, leading to cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nucleophilic Aromatic Substitution: One common method for synthesizing m-(Isopropylamino)phenol involves the nucleophilic aromatic substitution of a suitable precursor, such as m-nitrophenol, with isopropylamine under basic conditions.

Reductive Amination: Another method involves the reductive amination of m-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production methods for m-(Isopropylamino)phenol typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: m-(Isopropylamino)phenol can undergo oxidation reactions to form quinones.

Reduction: Reduction of m-(Isopropylamino)phenol can lead to the formation of hydroquinones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of m-(Isopropylamino)phenol.

Comparación Con Compuestos Similares

Phenol: The parent compound, phenol, has a hydroxyl group attached to a benzene ring.

p-(Isopropylamino)phenol: This isomer has the isopropylamino group at the para position, which can lead to different reactivity and properties compared to the meta isomer.

o-(Isopropylamino)phenol: This isomer has the isopropylamino group at the ortho position, which also affects its chemical behavior and applications.

Uniqueness: The meta position allows for distinct interactions with other molecules and can lead to different biological and chemical properties compared to its ortho and para isomers .

Actividad Biológica

m-(Isopropylamino)phenol, known chemically as 3-(propan-2-ylamino)phenol, is an organic compound with the molecular formula C9H13NO. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, including antimicrobial and antioxidant properties, along with relevant case studies and research findings.

Overview of Biological Activity

m-(Isopropylamino)phenol exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that m-(Isopropylamino)phenol possesses significant antimicrobial effects against various pathogens. It has been studied for its efficacy in inhibiting bacterial growth, which is crucial for developing new antimicrobial agents.

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity can contribute to its potential therapeutic applications in diseases associated with oxidative damage.

The biological effects of m-(Isopropylamino)phenol can be attributed to its phenolic structure, which is known for several key mechanisms:

- Inhibition of Enzymatic Activity : Phenolic compounds often inhibit enzymes involved in inflammation and microbial growth. For instance, studies have shown that similar phenolic compounds can inhibit cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to reduced inflammation .

- Radical Scavenging : The antioxidant activity is primarily due to the ability of m-(Isopropylamino)phenol to scavenge free radicals, thereby preventing cellular damage .

Antimicrobial Efficacy

A study investigated the antimicrobial properties of m-(Isopropylamino)phenol against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The compound was particularly effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

Antioxidant Activity

In another study focusing on the antioxidant capabilities of m-(Isopropylamino)phenol, it was found to significantly reduce oxidative stress markers in vitro. The compound exhibited a dose-dependent increase in radical scavenging activity, with an IC50 value of approximately 30 µg/mL .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 20 |

| 30 | 50 |

| 100 | 85 |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of m-(Isopropylamino)phenol is crucial for assessing its safety and efficacy. Preliminary studies suggest that the compound is rapidly absorbed and metabolized in vivo, with a half-life that supports frequent dosing regimens if developed into a therapeutic agent.

Environmental Impact

Research has also highlighted the environmental significance of m-(Isopropylamino)phenol. It has been studied for its biodegradability by microalgae, showing promising results in wastewater treatment applications. Microalgae effectively degrade this compound, which suggests potential uses in bioremediation strategies .

Propiedades

IUPAC Name |

3-(propan-2-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZDFBTZXYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178034 | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23478-16-2 | |

| Record name | 3-[(1-Methylethyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23478-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023478162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(isopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.